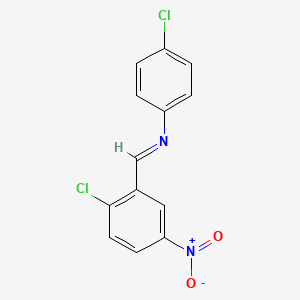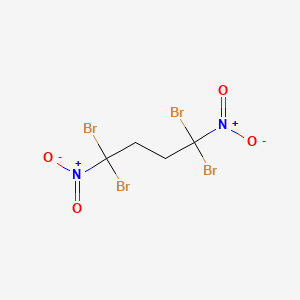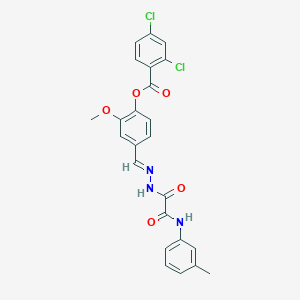
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione typically involves the acetylation of resorcinol with different acetylating agents in the presence of Lewis acids. For example, heating resorcinol with acetyl chloride and anhydrous FeCl3 can yield the desired compound . Another method involves the treatment of resorcinol with acetic anhydride and freshly fused zinc chloride at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation and require further research.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
- 5-Methyl-hexahydro-isoindole-1,3-dione
- 5-Cinnamylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
1,3-Diacetyl-5-ethyl-5-phenylhexahydropyrimidine-4,6-dione is unique due to its specific structural configuration and the presence of both acetyl and phenyl groups
特性
CAS番号 |
101289-49-0 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
1,3-diacetyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H18N2O4/c1-4-16(13-8-6-5-7-9-13)14(21)17(11(2)19)10-18(12(3)20)15(16)22/h5-9H,4,10H2,1-3H3 |
InChIキー |
CTFNIOFYXYHXHZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(CN(C1=O)C(=O)C)C(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)




![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)


![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)

